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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720

Introduction: LY2811376, chemically known as (S)-4-(2,4-difluoro-5-pyrimidin-5-yl-phenyl)-4-
methyl-5,6-dihydro-4H-[1][2]thiazin-2-ylamine, was a pioneering, orally available, non-peptidic
inhibitor of the B-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][3] Developed
by Eli Lilly, it was one of the first BACE1 inhibitors to demonstrate robust, dose-dependent
reduction of amyloid-f3 (AB) peptides in the central nervous system (CNS) of both preclinical
animal models and humans.[1][3][4] BACEL is the rate-limiting enzyme that initiates the
production of AB, a peptide central to the amyloid cascade hypothesis of Alzheimer's disease
(AD).[1][5][6][7] Although the clinical development of LY2811376 was discontinued due to off-
target toxicology findings, the data from its investigation provided critical validation for BACE1
as a tractable therapeutic target for AD and offered a foundational proof-of-concept for
subsequent drug development efforts.[1][5][8]

Mechanism of Action

BACEL is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the -
secretase site, the initial step in the amyloidogenic pathway.[6][7][9] This cleavage generates a
soluble N-terminal fragment (SAPP3) and a membrane-bound C-terminal fragment (C99).[1]
[10] The C99 fragment is subsequently cleaved by the y-secretase complex to produce A
peptides of varying lengths, most notably AB40 and ApB42.[6]

LY2811376 acts as a direct inhibitor of BACEL, blocking this initial cleavage of APP. By
inhibiting BACE1, LY2811376 diverts APP metabolism away from the amyloidogenic pathway.
Consequently, this leads to a reduction in the production of SAPP[3, C99, and downstream A[3
peptides.[1][10][11] Evidence also suggests that this inhibition results in a compensatory
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increase in the cleavage of APP by a-secretase, a competing, non-amyloidogenic pathway that
produces soluble APPa (sAPPQ).[1][3]

Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of
LY2811376.

Quantitative Inhibition Profile

The inhibitory activity of LY2811376 has been characterized through enzymatic assays, cell-
based models, animal studies, and human clinical trials.

Data Presentation

Table 1: In Vitro Enzymatic and Cellular Potency of LY2811376

Potency (IC50 /
Assay Type System Substrate
EC50)
) o Recombinant human Small synthetic
Enzymatic Inhibition ) IC50: 239 nM[1][2][10]
BACE1 (hBACEL1) peptide (FRET)
_ o _ MBP—-C125Swe
Enzymatic Inhibition Recombinant hBACEL1 ) IC50: 249 nM[1][2][12]
polypeptide
HEK?293 cells
- . EC50: ~300 nM[1][2]
Cellular Inhibition overexpressing APP Endogenous APP (13]
(Swedish mutation)
Primary neuronal
o EC50: ~100 nM[1][2]
Cellular Inhibition cultures from PDAPP Endogenous APP

o [13]
transgenic mice

Table 2: Aspartyl Protease Selectivity Profile of LY2811376
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Protease Selectivity vs. BACE1
BACE2 ~10-fold[1][2][13]
Cathepsin D >50-fold[1][2][13]
Pepsin >50-fold[1][2][13]
Renin >50-fold[1][2][13]

Table 3: In Vivo Pharmacodynamic Effects of LY2811376 in Animal Models

Key Biomarker

Animal Model Dose (Oral Gavage) Time Point
Changes
Dose-dependent,
APPV717F significant reductions

o 10, 30, and 100 mg/kg
Transgenic Mice

3 hours post-dose ) )
in brain AB, sAPPf,

and C99.[1][11][13]

Plasma AB1-x
Beagle Dogs 5 mg/kg 3 hours post-dose

reduced by 43%.[1]

CSF AB1-x reduced
Beagle Dogs 5 mg/kg 9 hours post-dose

by ~70%.[1]

Table 4. Pharmacodynamic Effects of Single Oral Doses of LY2811376 in Healthy Humans
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Maximum Mean Reduction

Biomarker Dose .

from Baseline
Plasma AB31-40 90 mg 80%][1]
CSF AB1-40 30 mg ~20%([1]
CSF AB1-40 90 mg 54% (nadir at 12-14h)[1]
CSF AB1-42 90 mg 58.1% (nadir)[1]
CSF sAPPB 90 mg 42% (nadir at 20h)[1][3]
CSF sAPPa 90 mg 76% increase[1][3]

Experimental Protocols

Detailed methodologies were employed to characterize the BACEL1 inhibition profile of
LY2811376 across different platforms.

Recombinant Human BACE1 Enzymatic Assays

The potency of LY2811376 was determined using purified recombinant human BACE1
(hBACE1) with two different substrates.[1]

o Fluorescence Resonance Energy Transfer (FRET) Assay:

o Principle: This assay uses a synthetic peptide substrate containing a fluorescent donor
and a quencher moiety.[14] Cleavage of the peptide by BACE1 separates the donor and
guencher, resulting in an increase in fluorescence proportional to enzyme activity.[14]

o Protocol:

1. Recombinant hBACE1 was incubated in an appropriate assay buffer (e.g., 0.2 M
Sodium Acetate, pH 4.5).[15]

2. Serial dilutions of LY2811376 (typically in DMSO) were added to the enzyme
preparation and pre-incubated.[15]

3. The FRET peptide substrate was added to initiate the reaction.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051982/
https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633289/
https://www.benchchem.com/pdf/Application_Notes_BACE1_Enzymatic_Activity_Assay_Using_Bace1_IN_9.pdf
https://www.benchchem.com/pdf/Application_Notes_BACE1_Enzymatic_Activity_Assay_Using_Bace1_IN_9.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173615/
https://www.benchchem.com/product/b608720?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173615/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

4. Fluorescence intensity was measured kinetically using a microplate reader at
appropriate excitation and emission wavelengths.

5. Reaction rates were calculated, and IC50 values were determined by fitting the
concentration-response data to a four-parameter logistic equation.

o« MBP-C125Swe Polypeptide Substrate Assay:

o Principle: This assay utilizes a larger, more physiologically relevant substrate, a maltose-
binding protein (MBP) fusion construct containing the C-terminal 125 amino acids of APP
with the Swedish mutation (MBP-C125Swe). BACEL1 cleavage products are detected and
quantified.

o Protocol:

1. hBACEL was incubated with the MBP-C125Swe substrate in the presence of varying
concentrations of LY2811376.

2. The reaction was stopped after a defined incubation period.

3. The cleavage products were separated and quantified, often using techniques like
ELISA or Western blotting, to determine the extent of BACEL inhibition.

Cell-Based APB Production Assays

These assays assessed the ability of LY2811376 to penetrate cells and inhibit native BACE1
activity.

o HEK293Swe Assay:.

o Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human
APP751 with the Swedish (N670L671) double mutation, which enhances A3 production.[1]

o Protocol:

1. HEK293Swe cells were cultured in standard media.
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2. Cells were treated with various concentrations of LY2811376 for a specified period (e.g.,
20-24 hours).[6]

3. The conditioned media was collected.

4. AB peptides (AB40 and AB42) in the media were quantified using specific sandwich
enzyme-linked immunosorbent assays (ELISAS).[1]

5. EC50 values were calculated based on the concentration-dependent reduction in A
secretion.

e Primary PDAPP Neuronal Assay:

o Cell Source: Primary cortical neurons were cultured from embryonic day 16 PDAPP
transgenic mouse embryos.[1] These mice overexpress a human APP mini-gene with the
V717F mutation.[1]

o Protocol:
1. Neurons were incubated in the presence of varying concentrations of LY2811376.
2. Conditioned media was collected after treatment.
3. Secreted AP levels were quantified by ELISA.

4. EC50 values were determined from the concentration-response curve.
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Caption: General experimental workflow for in vitro BACEL inhibition assays.

In Vivo Animal Studies

These studies were crucial for assessing brain penetrance, oral bioavailability, and target
engagement in a complex biological system.

e APPV717F Transgenic Mouse Study:
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o Animal Model: Young transgenic mice expressing human APP with the V717F mutation, a
model of AB pathology.[1]

o Protocol:

1. Mice were administered single oral gavage doses of LY2811376 (10, 30, or 100 mg/kg)
or vehicle.[1][11]

2. Animals were euthanized 3 hours after dosing.[1][11]

3. Brains were collected to measure drug exposure and levels of BACE1-related
biomarkers (AB, sAPP[3, and C99) via specific immunoassays.

e Beagle Dog PK/PD Study:

o Animal Model: Beagle dogs were used as a non-transgenic model with normal
physiological APP expression.[1]

o Protocol:
1. Dogs were administered a single oral gavage dose of LY2811376 (5 mg/kg).[1]
2. Blood and cerebrospinal fluid (CSF) samples were collected at multiple time points.

3. Plasma and CSF were analyzed for both LY2811376 concentrations (pharmacokinetics,
PK) and A levels (pharmacodynamics, PD).

Human Clinical Study

A single ascending dose (SAD) study was conducted in healthy volunteers to assess safety,
tolerability, PK, and PD.[1]

o Study Design: A randomized, placebo-controlled study.
o Participants: Healthy human volunteers.

e Protocol:
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o Subjects received a single oral dose of LY2811376 (e.g., 30 mg or 90 mg) or placebo in a
fasted state.[1][6]

o For a subset of participants, an indwelling lumbar catheter was placed to enable serial
CSF sample collection over 36 hours.[1]

o Plasma samples were collected over a longer period (up to 120 hours).[1]

o Samples were analyzed for concentrations of LY2811376, AB1-40, AB1-42, sAPPq, and
SAPP.[1]

Select Animal Model

(e.g., PDAPP Mouse, Beagle Dog)

Administer LY2811376
(Single Oral Dose)

Collect Samples at
Defined Time Points

Brain Homogenate Plasma & CSF
(Mouse) (Dog)

Analyze Drug Concentration (PK)
& Biomarker Levels (PD)
(AB, SAPPB, sAPPa)
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Caption: Generalized experimental workflow for in vivo animal studies of LY2811376.

Conclusion

LY2811376 is a potent and selective BACEL1 inhibitor that demonstrated a clear mechanism of
action by effectively reducing the production of amyloid-f peptides and other key biomarkers of
the amyloidogenic pathway. The compound showed robust, dose-dependent target
engagement that translated consistently from in vitro enzymatic assays and cell-based models
to in vivo preclinical species and, ultimately, to humans.[1] The human studies were particularly
significant, providing the first clinical evidence that an orally administered small molecule could
produce profound and sustained reductions in AB in the central nervous system.[1][4][8]

Despite these successes in demonstrating pharmacodynamic proof-of-concept, the
development of LY2811376 was terminated due to toxicity findings in longer-term preclinical
studies.[1] However, these adverse effects were determined to be unrelated to the inhibition of
BACEL1 itself, leaving BACEL as a viable therapeutic target.[1] The comprehensive inhibition
profile of LY2811376 remains a critical case study for researchers and drug developers,
providing invaluable data that has informed the design and progression of next-generation
BACEL1 inhibitors for the treatment of Alzheimer's disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4233234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4233234/
https://pubmed.ncbi.nlm.nih.gov/27093940/
https://pubmed.ncbi.nlm.nih.gov/27093940/
https://pubmed.ncbi.nlm.nih.gov/27093940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304279/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304279/
https://www.neurofit.com/mod-alzheimer_amyloidb-production.html
https://www.neurofit.com/mod-alzheimer_amyloidb-production.html
https://www.caymanchem.com/product/16712/ly2811376
https://www.researchgate.net/figure/Optimization-of-BACE1-inhibitor-from-initial-fragment-hits-entailed-deplanarization-of_fig1_51805028
https://www.apexbt.com/ly2811376.html
https://www.medchemexpress.com/LY2811376.html
https://www.benchchem.com/pdf/Application_Notes_BACE1_Enzymatic_Activity_Assay_Using_Bace1_IN_9.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173615/
https://www.benchchem.com/product/b608720#bace1-inhibition-profile-of-ly2811376
https://www.benchchem.com/product/b608720#bace1-inhibition-profile-of-ly2811376
https://www.benchchem.com/product/b608720#bace1-inhibition-profile-of-ly2811376
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608720?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

